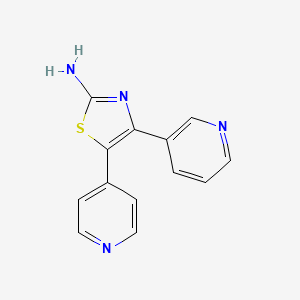

4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine

Descripción

Propiedades

IUPAC Name |

4-pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c14-13-17-11(10-2-1-5-16-8-10)12(18-13)9-3-6-15-7-4-9/h1-8H,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMUZGCSDVDJRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(SC(=N2)N)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with 4-bromopyridine in the presence of a base, followed by the introduction of a thioamide group to form the thiazole ring. The reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Aplicaciones Científicas De Investigación

Cancer Therapy

One of the most significant applications of 4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine is its role as a therapeutic agent in cancer treatment. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDKs have emerged as promising candidates for cancer therapy due to their ability to interfere with cell proliferation.

Case Studies

A patent (AU2016302384A1) describes a class of thiazole-pyrimidine compounds that includes derivatives capable of inhibiting CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines, including acute myeloid leukemia (AML) cells. The study demonstrated that these compounds could modulate protein kinase activity effectively, suggesting their potential as anticancer agents .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiazole-containing compounds, including this compound. Thiazole derivatives have shown efficacy against various bacterial and fungal strains.

Case Studies

A study on substituted thiazole derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The compounds were evaluated using disc diffusion methods, showing promising results in inhibiting microbial growth .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that integrate pyridine and thiazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.

Synthesis Process

The synthesis typically involves:

- Reacting pyridine derivatives with thiazole precursors.

- Employing various reagents to facilitate cyclization and formation of the thiazole ring.

- Purifying the final product through crystallization or chromatography techniques.

Biological Assays

Biological assays are critical in evaluating the efficacy of this compound for therapeutic use. Common assays include:

- MTT Assay : To assess cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).

Findings

In vitro studies have indicated that certain derivatives exhibit significant cytotoxicity against these cell lines, suggesting their potential as lead compounds for further drug development .

Mecanismo De Acción

The mechanism of action of 4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., methoxy in 10s) enhance tubulin binding affinity, whereas electron-withdrawing pyridinyl groups may modulate solubility and target selectivity .

- Steric Considerations : Bulky substituents like ferrocenyl or triazole (as in ) may hinder binding to compact active sites but could enable unique interactions in larger pockets.

- Positional Influence: Pyridin-2-yl (as in ) vs.

Antiproliferative and Tubulin Inhibition

Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) demonstrates submicromolar IC₅₀ values in cancer cell lines (e.g., SGC-7901 gastric cancer) by inhibiting tubulin polymerization, akin to combretastatin A-4 (CA-4) . In contrast, pyridinyl-substituted analogs like the target compound may exhibit divergent mechanisms due to their nitrogen-rich aromatic systems, which could favor kinase or protease inhibition .

Antifungal and Antimicrobial Potential

N-Substituted benzylidene derivatives with triazole and ferrocenyl groups (e.g., ) show moderate fungicidal activity (30–50% inhibition at 50 mg/L), though direct comparisons to pyridinyl-thiazoles are lacking. The target compound’s pyridine moieties might enhance bioavailability or target penetration compared to bulkier substituents.

Actividad Biológica

4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine (CAS Number: 2248270-99-5) is a compound that belongs to the thiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and its synthesis.

- Molecular Formula : C₁₃H₁₀N₄S

- Molecular Weight : 254.31 g/mol

Anticancer Properties

Recent studies have highlighted the potential of thiazole derivatives, including this compound, in cancer therapy.

-

Mechanism of Action :

- Thiazole compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, compounds similar to 4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amines have demonstrated the ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

- Antiproliferative Activity :

Structure Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components. Key findings include:

- The presence of specific substituents on the phenyl rings enhances activity.

- Electron-donating groups (e.g., methoxy) at strategic positions can increase potency against cancer cells .

Case Studies

Several case studies have investigated the biological activity of thiazole derivatives:

-

Study on Antitumor Activity :

- A study synthesized a series of thiazole-based compounds and evaluated their cytotoxicity against various human cancer cell lines. The results indicated that modifications in the thiazole structure led to significant differences in activity levels, with some compounds showing IC50 values less than 10 µM .

- Tubulin Inhibition Study :

Synthesis

The synthesis of 4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amines typically involves multi-step organic reactions including:

- Condensation Reactions : Combining pyridine derivatives with thiazole precursors.

- Cyclization Processes : Facilitating the formation of the thiazole ring through cyclization reactions involving thiourea and α-halo ketones.

Data Table: Biological Activity Overview

| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-am | TBD | Various cancer lines | Tubulin polymerization inhibition |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-am | 0.36 - 0.86 | SGC7901 | Cell cycle arrest at G2/M phase |

| Benzothiazole derivatives | <10 | Human glioblastoma | Induction of apoptosis |

Q & A

Q. What are the recommended synthetic routes for preparing 4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thiazole ring formation often involves reacting pyridine-substituted thioureas with α-haloketones or α-bromoesters under basic conditions (e.g., NaOH in methanol). Evidence from analogous triazole-thiol derivatives highlights the importance of base selection: NaOH promotes S-alkylation with alkyl halides at room temperature, achieving yields >75% . Optimization parameters include:

- Temperature: Lower temperatures (0–25°C) reduce side reactions.

- Base: Strong bases (e.g., K₂CO₃) improve deprotonation efficiency.

- Solvent: Polar aprotic solvents (DMF, MeOH) enhance solubility of intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C-NMR: Assigns proton and carbon environments, confirming pyridinyl and thiazole substituents. For example, pyridine protons appear as doublets near δ 8.5–9.0 ppm, while thiazole protons resonate at δ 7.0–7.5 ppm .

- X-ray crystallography: Resolves dihedral angles between pyridinyl and thiazole rings (e.g., 18.2°–30.3° in analogous thiadiazoles), influencing supramolecular packing via N–H···N hydrogen bonds .

- Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

Q. What mechanistic insights explain the base sensitivity in synthesizing pyridinyl-thiazole derivatives?

Methodological Answer: Base choice impacts intermediate stability. For example, in dithiazole-pyridine syntheses, pyridinyl nitrogen coordinates with sulfur in dithiazole intermediates, stabilizing the transition state. Strong bases (e.g., Et₃N) facilitate HCl elimination during cyclization, but excess base may hydrolyze sensitive functional groups . Computational studies (e.g., DFT) predict proton acidity in intermediates, guiding base selection .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

Answer:

- Case Study: Discrepancies in 13C-NMR signals may arise from tautomerism in thiazole-amine derivatives. Use variable-temperature NMR to identify dynamic equilibria .

- Resolution: Cross-validate with X-ray crystallography. For instance, conflicting NOE correlations in pyridinyl-thiazoles were resolved by confirming hydrogen-bonded dimerization in the solid state .

Q. What computational tools are effective for predicting reaction pathways and optimizing synthesis?

Methodological Answer:

- Reaction Path Search: Quantum mechanical methods (e.g., DFT) model transition states and intermediates. ICReDD’s workflow integrates computed activation energies with robotic screening to prioritize reaction conditions .

- Machine Learning: Trained on datasets of pyridinyl-heterocycle reactions, algorithms predict optimal solvents/temperatures with >80% accuracy.

Q. How do supramolecular interactions (e.g., hydrogen bonding) influence the compound’s physicochemical properties?

Answer with Data: In 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, N–H···N hydrogen bonds form 2D networks, increasing melting points (mp >250°C) and reducing solubility in nonpolar solvents. Dihedral angles between rings (18.2° vs. 30.3° in two molecules) modulate π-π stacking, affecting crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.